Cas no 18009-07-9 (6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one)
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo-
- 6-BROMO-2-MERCAPTO-3-PHENYLQUINAZOLIN-4(3H)-ONE
- 6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
- 4(3H)-Quinazolinone, 6-bromo-2-mercapto-3-phenyl-
- 6-Bromo-3-phenyl-2-sulfanylquinazolin-4(3H)-one
- 6-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Oprea1_019575
- AKOS000126801
- 18009-07-9
- SMR000283914
- A812581
- Q27183280
- Z55665633
- 6-bromo-3-phenyl-2-thioxo-1H-quinazolin-4-one
- SCHEMBL3342878
- CS-0221377
- NSC-639726
- EN300-09003
- SCHEMBL9670140
- Nickelbis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]
- AKOS001052401
- 6-Bromo-3-phenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline
- VYQBHLQJGGBSDC-UHFFFAOYSA-N
- BDBM78792
- Oprea1_617218
- HMS2733K04
- NCI60_013205
- cid_786570
- NSC639726
- CHEBI:105533
- 6-Bromo-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- AB00091614-01
- CHEMBL1608028
- DTXSID60354910
- MLS000687220
- 6-bromanyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
-
- Inchi: 1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
- InChI Key: VYQBHLQJGGBSDC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(N(C(N2)=S)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 331.96197
- Monoisotopic Mass: 331.962
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.72
- Boiling Point: 469.6°C at 760 mmHg
- Flash Point: 237.8°C
- Refractive Index: 1.78
- PSA: 32.34
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21514-1G |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95% | 1g |
¥ 1,227.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21514-5G |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95% | 5g |
¥ 3,755.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21514-10G |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95% | 10g |
¥ 5,517.00 | 2023-04-14 | |
| Enamine | EN300-09003-0.05g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-09003-0.1g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-09003-0.25g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-09003-0.5g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-09003-1.0g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-09003-2.5g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-09003-5.0g |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
18009-07-9 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Introduction to 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 18009-07-9)
6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, identified by the chemical identifier CAS No. 18009-07-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative has garnered attention due to its structural complexity and potential biological activities. The molecule features a quinazolinone core, which is a well-documented scaffold in drug discovery, modified with bromine, phenyl, and sulfanyl substituents that enhance its pharmacophoric properties.
The structural motif of 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one positions it as a promising candidate for further exploration in the development of novel therapeutic agents. The presence of the bromine atom introduces a region of electrophilic reactivity, making it susceptible to various chemical transformations that can be exploited in synthetic chemistry. Additionally, the phenyl and sulfanyl groups contribute to hydrophobic interactions and hydrogen bonding capabilities, which are critical for binding affinity in biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one may interact with enzymes and receptors involved in critical biological pathways. For instance, its quinazolinone core is known to exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The sulfonamide moiety further enhances its potential as an anti-inflammatory agent by modulating cytokine production and signaling pathways.
In vitro studies have demonstrated the compound's ability to inhibit the activity of several target enzymes with high selectivity. The bromo substituent plays a pivotal role in stabilizing the transition state during enzyme-substrate interactions, thereby improving binding affinity. Furthermore, the phenyl ring contributes to hydrophobic interactions with aromatic residues in protein targets, while the sulfanyl group engages in hydrogen bonding with polar amino acid side chains.
The synthesis of 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process. These techniques not only improve efficiency but also minimize side reactions, resulting in a more sustainable production method.
One of the most compelling aspects of this compound is its potential therapeutic applications. Preclinical studies have hinted at its efficacy in treating neurological disorders by modulating neurotransmitter release and receptor activity. The quinazolinone scaffold is particularly relevant in this context, as it has been associated with compounds that exhibit anticonvulsant and anxiolytic properties. Additionally, the sulfonamide group suggests possible applications in managing metabolic diseases by influencing glucose homeostasis.
The pharmacokinetic profile of 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is another area of active investigation. Researchers are exploring its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens and minimize potential toxicity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LCMS) have been instrumental in characterizing its metabolic pathways and identifying key intermediates.
Recent publications highlight the compound's role in addressing emerging challenges in drug development. For example, studies have shown that modifications to the quinazolinone core can enhance bioavailability while reducing off-target effects. This underscores the importance of structure-based drug design in optimizing lead compounds for clinical translation.
The regulatory landscape for novel pharmaceuticals necessitates rigorous testing to ensure safety and efficacy before human trials can commence. 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is currently undergoing preclinical evaluations under Good Laboratory Practice (GLP) conditions to gather comprehensive data for regulatory submissions. These studies aim to provide evidence supporting its progression into Phase I clinical trials.
The collaboration between academic institutions and pharmaceutical companies has been instrumental in advancing research on this compound. Open science initiatives and shared databases have facilitated knowledge exchange among researchers worldwide, accelerating the discovery pipeline for new therapeutics.
Future directions for research on 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one include exploring its potential as a prodrug or combination therapy agent. By leveraging structural diversity and functional group modifications, scientists aim to develop derivatives with improved pharmacological profiles tailored for specific indications.
In conclusion,6-bromo-3-phenoxyethylamine hydrochloride, characterized by its CAS number 18009789,is a versatile compound with significant promise in pharmaceutical applications Its unique structural features make it an attractive candidate for further exploration, particularly given recent advances in drug discovery technologies
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